molecular formula C7H13NO3 B13204564 1-Methoxypiperidine-4-carboxylic acid

1-Methoxypiperidine-4-carboxylic acid

Cat. No.: B13204564
M. Wt: 159.18 g/mol
InChI Key: JBGXUKUKGWBRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxypiperidine-4-carboxylic acid is a chemical compound with the molecular formula C7H13NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxy group attached to the nitrogen atom and a carboxylic acid group at the fourth position of the piperidine ring

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

1-methoxypiperidine-4-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-11-8-4-2-6(3-5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)

InChI Key

JBGXUKUKGWBRTR-UHFFFAOYSA-N

Canonical SMILES

CON1CCC(CC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxypiperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with methanol in the presence of a strong acid catalyst, followed by carboxylation. Another method includes the use of 1-methyl-4-piperidone as a starting material, which undergoes methoxylation and subsequent carboxylation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methoxypiperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a methoxy group and a carboxylic acid group on the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Biological Activity

1-Methoxypiperidine-4-carboxylic acid (MPCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C8_{8}H13_{13}NO2_{2} and a molecular weight of approximately 179.644 g/mol. The compound features a piperidine ring substituted with a methoxy group and a carboxylic acid group, which contribute to its reactivity and biological properties.

The biological activity of MPCA is largely attributed to its interaction with various molecular targets. The compound can act as:

  • Enzyme Inhibitor : MPCA may inhibit specific enzymes, influencing metabolic pathways.
  • Receptor Modulator : It can interact with receptors, potentially affecting signaling pathways involved in cellular processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including MPCA. For instance, research demonstrated that certain piperidine derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that MPCA may also possess similar properties. The mechanism was linked to the induction of apoptosis in cancer cells, enhancing its appeal as a candidate for cancer therapy .

Neuroprotective Effects

Piperidine derivatives are often explored for their neuroprotective effects. MPCA's structural similarity to known neuroprotective agents suggests it may also exhibit such properties. The methoxy group could enhance lipophilicity, improving its ability to cross the blood-brain barrier and interact with central nervous system targets.

Analgesic and Anti-inflammatory Properties

Compounds similar to MPCA have been reported to exhibit analgesic and anti-inflammatory activities. These effects are crucial for developing new pain management therapies and addressing inflammatory conditions .

Case Studies and Research Findings

StudyFindings
Anticancer Study Investigated the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells, showing improved apoptosis induction compared to standard treatments like bleomycin .
Neuroprotection Structural analogs demonstrated neuroprotective effects in models of neurodegeneration, suggesting that MPCA may be beneficial in treating neurological disorders.
Pain Management Studies on related compounds indicated significant analgesic effects, warranting further investigation into MPCA's potential in pain relief therapies .

Comparative Analysis with Related Compounds

The following table compares MPCA with other piperidine derivatives regarding their biological activities:

CompoundAnticancer ActivityNeuroprotective EffectsAnalgesic Properties
This compound Potentially highSuggestedModerate
1-Methylpiperidine-4-carboxylic acid ConfirmedLimited evidenceHigh
1-Ethoxypiperidine-4-carboxylic acid ModerateSuggestedHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.